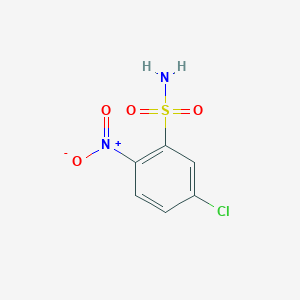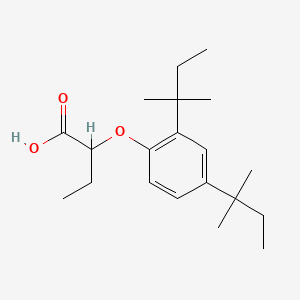![molecular formula C11H12N2O3 B1348289 5-[(3,5-二甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸 CAS No. 312310-14-8](/img/structure/B1348289.png)
5-[(3,5-二甲基-1H-吡唑-1-基)甲基]-2-呋喃甲酸
描述
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, and the furan ring, known for its reactivity, makes this compound a versatile scaffold for further chemical modifications.
科学研究应用
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: This compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its pharmacokinetic properties .
生化分析
Biochemical Properties
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with metalloenzymes, which are enzymes that contain metal ions as cofactors . The pyrazole ring in 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can coordinate with metal ions, thereby influencing the catalytic activity of these enzymes. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
The effects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction . This compound can also affect gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid impacts cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves coordination with metal ions in metalloenzymes or hydrogen bonding with amino acid residues . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products may have different biochemical activities, which can influence long-term cellular functions in in vitro and in vivo studies . Additionally, the temporal effects of this compound on cellular processes can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
The effects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur .
Metabolic Pathways
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups that facilitate further biochemical transformations . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells . The interactions with cofactors and other metabolic intermediates further highlight its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid within tissues can also be affected by its interactions with extracellular matrix components and other biomolecules .
Subcellular Localization
The subcellular localization of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid within cells is essential for understanding its biochemical and physiological roles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the furan ring: The pyrazole derivative is then reacted with a furan derivative, such as 2-furoic acid, under conditions that promote the formation of a carbon-carbon bond between the two rings. This can be done using a variety of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: Both the pyrazole and furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may yield dihydropyrazoles.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar biological activity.
2-Furoic acid: A furan derivative that shares the furan ring structure.
Pyrazolo[1,5-a]pyrimidines: Compounds that feature a fused pyrazole and pyrimidine ring system.
Uniqueness
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the combination of the pyrazole and furan rings in a single molecule
属性
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDCRCAORFYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349721 | |
| Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312310-14-8 | |
| Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 312310-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)




![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)




![4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B1348238.png)
